![molecular formula C14H12N2 B182874 7-Methyl-2-phenylimidazo[1,2-a]pyridine CAS No. 885-91-6](/img/structure/B182874.png)
7-Methyl-2-phenylimidazo[1,2-a]pyridine
Overview
Description
7-Methyl-2-phenylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound with the molecular formula C14H12N2. It is known for its unique structure, which includes an imidazo[1,2-a]pyridine core substituted with a methyl group at the 7-position and a phenyl group at the 2-position.
Mechanism of Action
Target of Action
It is known that similar compounds have shown inhibitory activities againstCOX-1 and COX-2 . These enzymes play a crucial role in inflammation and pain signaling in the body.
Mode of Action
It has been suggested that electron-withdrawing substituents at the 2-position of imidazo[1,2-a]pyridine can reduce the activity of the parent compound . This suggests that the compound may interact with its targets through electron transfer mechanisms.
Biochemical Pathways
Given its potential inhibitory activity against cox-1 and cox-2 , it may affect the prostaglandin synthesis pathway , which is regulated by these enzymes. This could lead to downstream effects on inflammation and pain signaling.
Pharmacokinetics
It is known that the compound’s lipophilicity and druglikeness can impact its bioavailability .
Result of Action
Based on its potential inhibitory activity against cox-1 and cox-2 , it may have anti-inflammatory effects.
Biochemical Analysis
Biochemical Properties
7-Methyl-2-phenylimidazo[1,2-a]pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds . The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other substances, potentially leading to altered pharmacokinetics and dynamics.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . By influencing NF-κB activity, this compound can affect inflammatory responses and cellular stress mechanisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding to and inhibition of specific enzymes. For example, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates . This inhibition can lead to changes in cellular signaling pathways and gene expression, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The stability of this compound is a critical factor, as it can degrade over time, potentially altering its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can influence the overall biological activity and toxicity of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding these transport mechanisms is crucial for predicting the pharmacokinetics and biodistribution of this compound in vivo.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific organelles, such as the mitochondria or nucleus, where it can exert its biological effects. The localization of this compound within these compartments can impact its activity and function, contributing to its overall pharmacological profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyridine can be achieved through several methods. One common approach involves the cyclization of 2-aminopyridine derivatives with benzyl halides or benzyltosylates in the presence of isocyanides . This one-pot synthesis method is efficient and yields the desired product under mild reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include solvent-free and catalyst-free synthesis techniques to reduce environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
7-Methyl-2-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a probe in biochemical assays and imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Comparison with Similar Compounds
- 6-Chloro-2-phenylimidazo[1,2-a]pyridine
- 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
- 6-Bromo-2-phenylimidazo[1,2-a]pyridine
Comparison: Compared to its analogs, 7-Methyl-2-phenylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of a methyl group at the 7-position may enhance its stability and reactivity in certain reactions .
Properties
IUPAC Name |
7-methyl-2-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-11-7-8-16-10-13(15-14(16)9-11)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCPXMKBWXGLLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351857 | |
| Record name | 7-methyl-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885-91-6 | |
| Record name | 7-methyl-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key fluorescent properties of 7-Methyl-2-phenylimidazo[1,2-a]pyridine?
A1: this compound exhibits a fluorescence emission maximum (λfl) at approximately 374-381 nm in ethanol. [] This compound demonstrates a high quantum yield (Φ) ranging from 0.50 to 0.78 in ethanol, indicating its strong fluorescence efficiency. [] Notably, it exists as a thermally stable solid at ambient temperatures, with a melting point between 55-190 °C. []
Q2: How effective is this compound as a corrosion inhibitor for carbon steel in acidic environments?
A2: While specific data on its efficacy requires further investigation, research suggests that this compound shows potential as a corrosion inhibitor for carbon steel in phosphoric acid solutions. [, ] Both computational and experimental studies using electrochemical and gravimetric techniques are being employed to understand its inhibition mechanism and effectiveness. [, ]
Q3: How does the introduction of substituents on the phenyl ring of imidazo[1,2-a]pyridine derivatives affect their fluorescent properties?
A3: Research indicates that introducing electron-donating groups, like amino or dimethylamino groups, at the 4' position of the phenyl ring in 2-phenylimidazo[1,2-a]pyridine leads to a significant red shift in the fluorescence emission maximum. [] For instance, 2-(4-aminophenyl)imidazo[1,2-a]pyridine and 2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridine exhibit λfl values of 445 nm and 446 nm, respectively. [] This finding suggests a structure-property relationship where electron-donating substituents can influence the compound's fluorescence behavior.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182791.png)
![2-[1-(Cyanomethyl)pyrrolidin-2-ylidene]propanedinitrile](/img/structure/B182792.png)

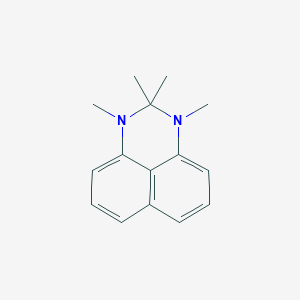
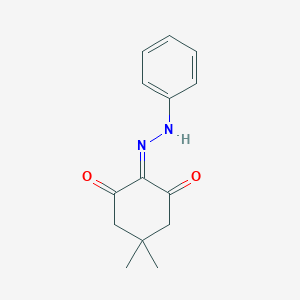
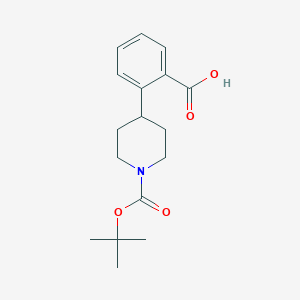
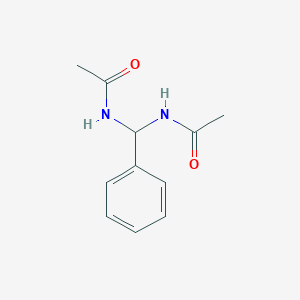
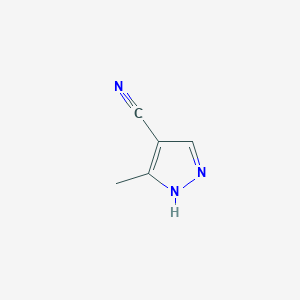
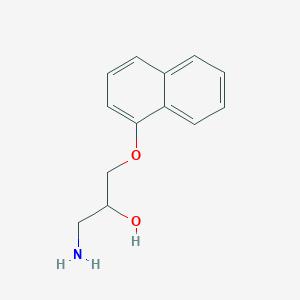
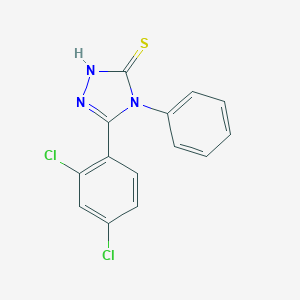
![1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione](/img/structure/B182812.png)

![5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B182815.png)

